3-[(1R,2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoic acid
Overview
Description
3-[(1R,2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoic acid is a complex organic compound known for its intricate molecular structure. This compound is characterized by multiple rings and functional groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
SC-70303 free acid, also known as Eplerenone hydroxyacid, primarily targets the mineralocorticoid receptors . These receptors play a crucial role in the regulation of blood pressure and electrolyte balance .
Mode of Action
Eplerenone hydroxyacid binds to the mineralocorticoid receptor and blocks the binding of aldosterone, a component of the renin-angiotensin-aldosterone-system (RAAS) . This interaction inhibits the negative regulatory feedback of aldosterone on renin secretion .
Biochemical Pathways
The compound’s action affects the RAAS pathway . By blocking the binding of aldosterone, it disrupts the normal function of this system, leading to increased plasma renin activity and aldosterone circulating levels .
Pharmacokinetics
Eplerenone hydroxyacid is rapidly absorbed with a mean peak plasma concentration achieved approximately 1.2 hours after administration of a single 100mg dose . The apparent plasma clearance of eplerenone was approximately 10 L/h and the elimination half-life was 3–6 hours . After oral administration, 67% was eliminated in the urine and 32% in the feces . The interconversion pharmacokinetics of eplerenone and its lactone-ring open form, SC-70303, were examined in dogs .
Result of Action
The molecular and cellular effects of Eplerenone’s action include sustained increases in plasma renin and serum aldosterone, consistent with inhibition of the negative regulatory feedback of aldosterone on renin secretion . This leads to a reduction in blood pressure and end-organ damage .
Action Environment
Environmental factors such as lifestyle changes can influence the compound’s action, efficacy, and stability . For example, changes in diet or physical activity levels can affect the body’s response to the drug . Additionally, the compound’s action can be influenced by other factors such as the presence of other medications, the patient’s overall health status, and genetic factors .
Biochemical Analysis
Biochemical Properties
SC-70303 free acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with aldosterone receptors, where it acts as an antagonist. This interaction inhibits the binding of aldosterone, a hormone involved in regulating blood pressure and electrolyte balance. Additionally, SC-70303 free acid may interact with cytochrome P450 enzymes, influencing its metabolism and bioavailability .
Cellular Effects
SC-70303 free acid affects various cell types and cellular processes. In renal cells, it modulates ion transport and reduces sodium reabsorption, which can help lower blood pressure. It also influences cell signaling pathways, particularly those involving mineralocorticoid receptors. By blocking these receptors, SC-70303 free acid can alter gene expression patterns, leading to changes in cellular metabolism and function. This compound has been shown to reduce fibrosis and inflammation in cardiac and renal tissues .
Molecular Mechanism
The molecular mechanism of SC-70303 free acid involves its binding to mineralocorticoid receptors, preventing aldosterone from exerting its effects. This inhibition leads to decreased expression of genes involved in sodium retention and potassium excretion. Additionally, SC-70303 free acid may inhibit certain cytochrome P450 enzymes, affecting its own metabolism and that of other drugs. These interactions highlight its potential for drug-drug interactions and its role in modulating metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R,2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[88001,1702,7011,15]octadec-6-en-14-yl]propanoic acid involves multiple steps, each requiring specific reaction conditionsCommon reagents used in these steps include strong acids, bases, and oxidizing agents .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(1R,2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes .
Scientific Research Applications
3-[(1R,2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a model system for studying complex molecular interactions and reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and enzyme activities.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and hormonal disorders.
Industry: It is utilized in the development of advanced materials and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Eplerenone: A structurally similar compound used as a medication for treating high blood pressure and heart failure.
Spironolactone: Another related compound with similar therapeutic applications but differing in its side effect profile and potency.
Uniqueness
3-[(1R,2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoic acid stands out due to its unique combination of functional groups and its specific binding affinity to molecular targets. This uniqueness makes it a valuable compound for both research and therapeutic applications .
Properties
IUPAC Name |
3-[(1R,2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O7/c1-21-7-4-14(25)10-13(21)11-15(20(28)30-3)19-16-5-8-23(29,9-6-18(26)27)22(16,2)12-17-24(19,21)31-17/h10,15-17,19,29H,4-9,11-12H2,1-3H3,(H,26,27)/t15-,16+,17-,19+,21+,22+,23-,24-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSDIIWFWKXZBT-VWBFHTRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC5(CCC(=O)O)O)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@]5(CCC(=O)O)O)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
579484-30-3 | |
Record name | SC-70303 free acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0579484303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SC-70303 FREE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M9Z8RMG83 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.